molecular formula C15H20ClFN2O B5448498 2-chloro-4-fluoro-N-(1-propylpiperidin-4-yl)benzamide

2-chloro-4-fluoro-N-(1-propylpiperidin-4-yl)benzamide

Cat. No.: B5448498
M. Wt: 298.78 g/mol
InChI Key: ZRAWOGRAUUCTIE-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(1-propylpiperidin-4-yl)benzamide is a chemical compound with the molecular formula C15H20ClFN2O. It is characterized by the presence of a benzamide core substituted with chloro and fluoro groups, as well as a propylpiperidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(1-propylpiperidin-4-yl)benzamide typically involves the reaction of 2-chloro-4-fluorobenzoic acid with 1-propylpiperidine in the presence of coupling agents. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(1-propylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation may produce a corresponding carboxylic acid .

Scientific Research Applications

2-chloro-4-fluoro-N-(1-propylpiperidin-4-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(1-methylpiperidin-4-yl)benzamide
  • 2-chloro-4-fluoro-N-(1-ethylpiperidin-4-yl)benzamide

Uniqueness

2-chloro-4-fluoro-N-(1-propylpiperidin-4-yl)benzamide is unique due to its specific substitution pattern and the presence of the propylpiperidinyl group. This structural uniqueness can result in distinct pharmacological properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-chloro-4-fluoro-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O/c1-2-7-19-8-5-12(6-9-19)18-15(20)13-4-3-11(17)10-14(13)16/h3-4,10,12H,2,5-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAWOGRAUUCTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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